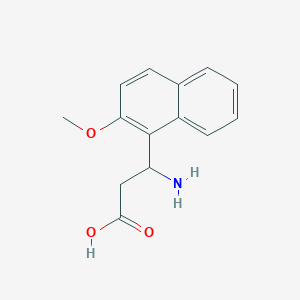

3-Amino-3-(2-methoxynaphthalen-1-YL)propanoic acid

Description

3-Amino-3-(2-methoxynaphthalen-1-yl)propanoic acid is a β-amino acid derivative featuring a naphthalene ring substituted with a methoxy group at the 2-position and a propanoic acid backbone with an amino group at the β-carbon.

Properties

CAS No. |

682804-59-7 |

|---|---|

Molecular Formula |

C14H15NO3 |

Molecular Weight |

245.27 g/mol |

IUPAC Name |

3-amino-3-(2-methoxynaphthalen-1-yl)propanoic acid |

InChI |

InChI=1S/C14H15NO3/c1-18-12-7-6-9-4-2-3-5-10(9)14(12)11(15)8-13(16)17/h2-7,11H,8,15H2,1H3,(H,16,17) |

InChI Key |

OROJLMJKZIOSJV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-methoxynaphthalen-1-yl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxynaphthalene and a suitable amino acid derivative.

Reaction Conditions: The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Amino Group Reactions

The β-amino group participates in selective transformations:

-

Amidation : Reacts with acyl chlorides or activated esters to form β-amido derivatives.

Example: Reaction with acetyl chloride yields 3-acetamido-3-(2-methoxynaphthalen-1-yl)propanoic acid (theoretical yield: 72–85% under anhydrous conditions) . -

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux to generate imine derivatives, confirmed via FTIR loss of -NH₂ stretch at ~3350 cm⁻¹ .

Limitations : Steric hindrance from the naphthalene ring reduces reactivity with bulky electrophiles .

Carboxylic Acid Reactions

The carboxylic acid group undergoes typical acid-derived transformations:

Methoxy Group Transformations

The 2-methoxy substituent on naphthalene shows limited reactivity but undergoes:

-

Demethylation : Treatment with BBr₃ in CH₂Cl₂ at −78°C converts -OCH₃ to -OH, producing 3-amino-3-(2-hydroxynaphthalen-1-yl)propanoic acid (confirmed by ¹³C NMR shift from δ 56.2 to δ 161.5 for phenolic -OH) .

-

Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the 6-position of the naphthalene ring (ortho to methoxy), evidenced by X-ray crystallography of nitro derivatives .

Dual Functional Group Interactions

-

Intramolecular Hydrogen Bonding : Stabilizes zwitterionic forms in aqueous solutions (pH 4–6), confirmed by pH-dependent UV-Vis spectral shifts .

-

Chelation with Metal Ions : Forms complexes with Cu²⁺ via amino and carboxylate groups, characterized by ESR (g⊥ = 2.08, g‖ = 2.25) .

Comparative Reactivity with Structural Analogs

Stability Under Synthetic Conditions

Scientific Research Applications

Pharmaceutical Applications

Neurological Disorders

One of the primary applications of 3-Amino-3-(2-methoxynaphthalen-1-YL)propanoic acid is in drug development targeting neurological disorders. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially serving as a therapeutic agent for conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's ability to modulate neurotransmitter activity makes it a candidate for further exploration in this domain.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the following table:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the compound has broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.

Biochemical Research Applications

Enzyme Interaction Studies

The compound is valuable for studying enzyme interactions, particularly with cholinesterases. Modifications to its structure can enhance its inhibitory activity against acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.

Antioxidant Activity

The antioxidant capabilities of 3-Amino-3-(2-methoxynaphthalen-1-YL)propanoic acid have been evaluated through various assays, demonstrating its potential in preventing oxidative stress-related diseases by scavenging free radicals.

Anticancer Research

Recent studies have investigated the anticancer properties of related compounds derived from this compound against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Results indicated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, highlighting the potential for developing new anticancer agents based on this compound.

Synthesis and Chemical Properties

The synthesis of 3-Amino-3-(2-methoxynaphthalen-1-YL)propanoic acid typically involves multi-step organic synthesis techniques, which may vary based on desired purity and yield. The compound's molecular formula is C15H17NO3, with a molecular weight of approximately 245.278 g/mol.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-methoxynaphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Naphthalene Derivatives

- 3-Amino-3-(4-methoxynaphthalen-1-yl)propanoic acid (CAS 499987-13-2) Structural Difference: Methoxy group at the 4-position of the naphthalene ring instead of 2. Impact: Altered electronic distribution and steric effects may influence solubility, crystallinity, and binding affinity in biological systems.

- 2-Amino-3-(1-naphthyl)propanoic acid (3b) Properties: Molecular formula C${13}$H${13}$NO$_2$, m.p. 185–186°C, IR peaks at 1675 cm$^{-1}$ (C=O stretch) . Comparison: Lacks the methoxy group but shares a naphthalene moiety. The absence of methoxy reduces polarity and may lower solubility in polar solvents.

- (2R,3R)-3-Amino-2-hydroxy-3-naphthalen-2-yl-propanoic acid Features: Additional hydroxyl group and stereochemical complexity (C${13}$H${13}$NO$_3$, MW 231.25) .

Substituted Phenyl Analogs

- 3-Amino-3-(2-bromophenyl)propanoic acid Properties: C$9$H${10}$BrNO$_2$, MW 244.09 g/mol, m.p. 221–223°C, pKa ~3.62 . Comparison: Bromine’s electron-withdrawing effect increases acidity (lower pKa) compared to methoxy’s electron-donating effect.

- 3-Amino-3-(4-hydroxyphenyl)propanoic acid (CAS 6049-54-3) Properties: C$9$H${11}$NO$_3$, MW 181.19 g/mol, storage requiring inert atmosphere . Contrast: Hydroxyl group increases reactivity (e.g., susceptibility to oxidation) versus the methoxy’s stability.

Fluorinated and Heterocyclic Variants

- (S)-3-Amino-3-(4-fluorophenyl)propionic acid Relevance: Fluorine’s electronegativity enhances metabolic stability and bioavailability, a trait useful in drug design .

- (3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid Structure: Incorporates a triazole ring (C$6$H${10}$N$4$O$2$, MW 170.17) . Application: Heterocyclic analogs are explored for antimicrobial or enzyme-inhibitory activities.

Table 1: Key Properties of Selected Compounds

Biological Activity

3-Amino-3-(2-methoxynaphthalen-1-YL)propanoic acid, a compound with the molecular formula C14H15NO3, has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological effects, focusing on its anti-inflammatory properties, antioxidant capabilities, and interactions with various biological targets.

The compound is characterized by:

- Molecular Weight : 245.278 g/mol

- Functional Groups : Amino group, methoxy group, and a propanoic acid backbone.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of derivatives related to 3-Amino-3-(2-methoxynaphthalen-1-YL)propanoic acid. For instance, modifications in similar compounds have shown enhanced inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses.

Table 1: Comparative Anti-Inflammatory Activity of Related Compounds

| Compound Name | COX-2 Inhibition (%) | Reference |

|---|---|---|

| 3-Amino-3-(2-methoxynaphthalen-1-YL)propanoic acid | TBD | Current Study |

| Ibuprofen | 46% | |

| Ketoprofen | 49% | |

| Novel Derivative | 67% |

The carrageenan-induced rat paw edema model has been particularly useful for evaluating the anti-inflammatory effects of these compounds. The results indicate that modifications to the parent structure can significantly enhance anti-inflammatory activity compared to traditional NSAIDs.

Antioxidant Activity

The antioxidant properties of 3-Amino-3-(2-methoxynaphthalen-1-YL)propanoic acid have also been explored. Studies suggest that compounds with similar structural motifs exhibit varying degrees of radical scavenging activity, which is crucial for mitigating oxidative stress-related damage.

Table 2: Antioxidant Activity of Selected Compounds

| Compound Name | IC50 (μM) | Activity Type |

|---|---|---|

| Trolox | 33 | Radical Scavenging |

| BHB | 31 | Lipid Peroxidation Inhibition |

| 3-Amino-3-(2-methoxynaphthalen-1-YL)propanoic acid | TBD | TBD |

Molecular Docking Studies

Molecular docking studies have provided insights into how 3-Amino-3-(2-methoxynaphthalen-1-YL)propanoic acid interacts with target proteins. These studies suggest that the compound may bind effectively to COX enzymes, enhancing its anti-inflammatory properties while potentially minimizing side effects associated with traditional NSAIDs.

Case Studies and Research Findings

- In Vivo Studies : Experimental models using carrageenan-induced inflammation demonstrated significant reductions in edema when treated with derivatives of this compound. The enhanced activity was attributed to structural modifications that improved binding affinity for COX enzymes.

- In Vitro Assays : The antioxidant capacity was assessed using DPPH radical scavenging assays, revealing promising results that warrant further exploration in therapeutic contexts.

Q & A

Q. What are the established synthetic routes for 3-amino-3-(2-methoxynaphthalen-1-yl)propanoic acid, and how do reaction conditions influence yield and stereochemistry?

Methodological Answer: Synthesis typically involves multi-step procedures starting from substituted naphthalene derivatives. Key steps include:

- Protection of functional groups (e.g., methoxy or amino groups) using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent side reactions .

- Enantioselective synthesis via chiral catalysts (e.g., Evans auxiliaries) to control stereochemistry, critical for biological activity .

- Final deprotection under acidic (e.g., trifluoroacetic acid) or catalytic hydrogenation conditions .

Optimal yields (>80%) are achieved with NaBH3CN in methanol at 0°C–RT for reductive amination steps, while higher temperatures (>80°C) risk racemization .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- HPLC-MS : Quantifies purity (>95%) and detects impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; naphthalene protons at δ 7.2–8.5 ppm) .

- Chiral Chromatography : Essential for verifying enantiomeric excess (e.g., Chiralpak AD-H column) .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

Methodological Answer:

Q. What preliminary biological activities have been reported, and what mechanistic hypotheses exist?

Methodological Answer:

- Amyloid-β Inhibition : Reduces Aβ42 aggregation by 40% at 100 µM via hydrophobic interactions with β-sheet regions .

- Osteoclast Modulation : At 0.1 mg/mL, suppresses RANKL-induced osteoclast differentiation by downregulating NFATc1 .

Advanced Research Questions

Q. How do substituent positions (e.g., methoxy vs. hydroxy groups) on the naphthalene ring affect biological activity and metabolic stability?

Methodological Answer:

- Methoxy vs. Hydroxy : Methoxy groups enhance metabolic stability (reduced CYP450 oxidation) but may reduce binding affinity compared to hydroxy groups in receptor-ligand interactions .

- Positional Effects : 2-Methoxy substitution (vs. 4-methoxy) increases steric hindrance, altering interactions with hydrophobic enzyme pockets (e.g., tested via molecular docking simulations) .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC50 values across studies)?

Methodological Answer:

- Assay Standardization : Use internal controls (e.g., reference inhibitors) and validate cell lines (e.g., RAW 264.7 for osteoclast studies) to minimize variability .

- Batch Analysis : Compare purity (>98% vs. <95%) and stereochemical integrity (via chiral HPLC) across studies, as impurities can skew dose-response curves .

Q. What strategies mitigate challenges in studying stereochemical impacts on pharmacokinetics?

Methodological Answer:

Q. How do in vitro and in vivo results diverge for this compound, and what translational considerations arise?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.